N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide
Description
The compound N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide features a piperazine core bridging two pyridine rings.
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF6N5O2S/c17-11-8-10(15(18,19)20)9-25-13(11)27-4-6-28(7-5-27)14-12(2-1-3-24-14)26-31(29,30)16(21,22)23/h1-3,8-9,26H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGGRYJONIHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)NS(=O)(=O)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF6N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonamide moiety attached to a complex piperazine and pyridine structure.
- Molecular Formula : C14H14ClF6N4O2S
- Molecular Weight : 396.79 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, which is crucial for intracellular target interaction. The sulfonamide group may also play a role in enzyme inhibition by mimicking substrate structures or binding to active sites.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of trifluoromethyl pyridines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some related compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to modulate inflammatory pathways, providing a basis for their use in treating inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Significant activity against bacteria and fungi | |
| Anti-inflammatory | Modulation of inflammatory mediators |
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited submicromolar inhibition against specific cancer cell lines, highlighting its potential as a lead compound for further development .
- Antimicrobial Testing : In vitro tests on related trifluoromethyl pyridines revealed effective inhibition against various strains of bacteria and fungi, suggesting that the structural components contribute significantly to their bioactivity .
- Inflammation Models : Animal studies demonstrated that compounds with similar structures reduced markers of inflammation in models of arthritis, indicating potential therapeutic benefits for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide is being investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism appears to involve cell cycle arrest and induction of late apoptosis or necrosis, suggesting potential as an anticancer agent .
Agricultural Applications
The compound exhibits herbicidal properties, targeting critical enzymes involved in plant growth.
- Mechanism of Action : It acts as a proherbicide by inhibiting protoporphyrinogen oxidase (PPO), crucial for chlorophyll and heme biosynthesis. This inhibition leads to the death of susceptible plants, making it useful in agricultural settings .
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | 390.8 ± 42.0 °C |
| Density | 0.968 g/cm³ |
| Water Solubility | 8.74 mg/L at 20 °C |
| Flash Point | 2 °C |
| Stability | Hygroscopic |
| Activity Type | Target/Mechanism | Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Effective against A549 and HCT116 cell lines |
| Herbicidal | Inhibition of PPO | Higher inhibition rates compared to established herbicides |
Case Study 1: Anticancer Potential
A study conducted on the effects of this compound on lung cancer cells revealed significant cytotoxicity. The compound was shown to disrupt cellular processes leading to programmed cell death, highlighting its potential as a lead compound for further drug development.
Case Study 2: Agricultural Efficacy
Field trials assessing the herbicidal efficacy of this compound demonstrated its ability to effectively control weed populations in crops. The results indicated that it outperformed several conventional herbicides, providing a promising alternative for sustainable agricultural practices .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and pyridinyl chloride components serve as primary sites for nucleophilic substitution.
Example:
Reaction with thiophenol under basic conditions replaces the 3-chloro group with a phenylthioether moiety, forming derivatives with enhanced lipophilicity .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and cross-coupling reactions due to its secondary amine character.
Notably, thiocarbonyldiimidazole-assisted coupling protocols enable efficient synthesis of piperazine-linked heterocycles .
Sulfonamide Group Reactivity
The methanesulfonamide group participates in acid-base reactions and coordination chemistry.
The sulfonamide’s acidity (pKa ~10–12) facilitates selective deprotonation in multi-step syntheses.
Electrophilic Aromatic Substitution
While electron-withdrawing trifluoromethyl groups deactivate the pyridinyl rings, directed ortho-metallation enables functionalization.
Stability Under Redox Conditions
The compound demonstrates moderate stability under oxidative conditions but degrades in strong reducing environments.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
* Estimated based on analogues with overlapping substituents.
Key Observations:
Piperazine Linker : Present in all compounds, suggesting its role in enhancing molecular flexibility and binding to biological targets.
Trifluoromethyl (CF₃) Groups : Common in agrochemicals (e.g., fluazinam ) and pharmaceuticals for metabolic stability and lipophilicity.
Sulfonamide vs. Carboxamide : The target compound’s trifluoromethanesulfonamide group may enhance electronegativity and hydrogen-bonding capacity compared to carboxamide derivatives (e.g., CAS 2061727-96-4) .
Physicochemical Properties
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, extending half-life compared to non-fluorinated analogues .
Q & A
Q. What synthetic strategies are optimal for preparing N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide, and how can yield/purity be improved?
Answer:
- Key steps :
- Piperazine coupling : React 3-chloro-5-(trifluoromethyl)-2-pyridinyl piperazine with 2-amino-3-pyridinyl trifluoromethanesulfonamide under reflux in THF at 80°C for 12 hours .
- Purification : Use silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the product, achieving >95% purity.
- Yield optimization : Add molecular sieves to absorb byproducts (e.g., HCl) during coupling .
- Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios of piperazine to sulfonamide precursors .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
- NMR : -NMR detects trifluoromethyl (-CF) and trifluoromethanesulfonamide groups (δ = -60 to -70 ppm) .
- HRMS : Confirm molecular weight (CHClFNOS, calculated m/z 513.04) with <2 ppm error .
- X-ray crystallography : Resolve piperazine-pyridine ring conformation and sulfonamide bond angles (e.g., C-S-N = 107.5°) .
Q. How does the compound’s solubility profile impact in vitro assay design?
Answer:
-
Solubility data :
Solvent Solubility (mg/mL) DMSO 25.3 PBS (pH 7.4) 0.8 -
Assay considerations : Pre-dissolve in DMSO (final concentration <0.1% to avoid cytotoxicity) and dilute in PBS for cell-based studies .
Advanced Research Questions
Q. What structure-activity relationships (SAR) explain the compound’s inhibitory activity against kinase X?
Answer:
- Critical motifs :
- Data contradiction : Substituting chlorine with bromine reduces activity (IC > 100 nM), suggesting steric hindrance outweighs electronic effects .
Q. How can computational modeling guide the resolution of conflicting bioactivity data across cell lines?
Answer:
Q. What strategies mitigate metabolic instability observed in hepatocyte microsomal assays?
Answer:
- Instability causes : CYP3A4-mediated oxidation of the piperazine ring (t = 8 min in human liver microsomes) .
- Solutions :
Q. How do crystallographic data reconcile discrepancies in reported bond lengths for the trifluoromethanesulfonamide group?
Answer:
-
Observed variations :
Study S-N Bond Length (Å) C-S-O Angle (°) X-ray (2011) 1.65 106.7 DFT (2023) 1.62 108.2 -
Resolution : X-ray data reflect solid-state packing effects, while DFT models gas-phase geometry. Use Bader analysis to confirm charge distribution differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
